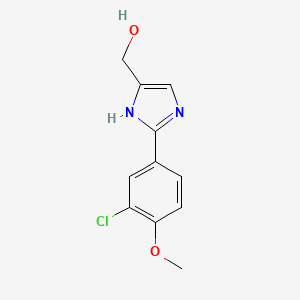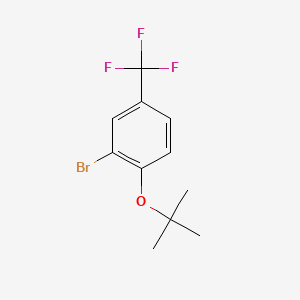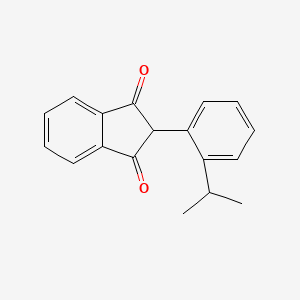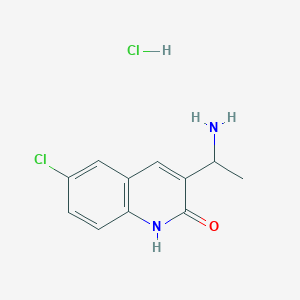
(3-Bromo-5-chlorophenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-5-chlorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)trimethylsilane typically involves the reaction of 3-bromo-5-chlorophenylmagnesium bromide with trimethylsilyl chloride. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl chloride. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-5-chlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products with different halogen atoms or other functional groups.
Coupling Reactions: Biaryl compounds.
Hydrolysis: Phenol derivatives.
Applications De Recherche Scientifique
(3-Bromo-5-chlorophenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Bromo-5-chlorophenyl)trimethylsilane involves its reactivity towards various nucleophiles and electrophiles. The trimethylsilyl group can act as a protecting group, which can be selectively removed under specific conditions. The bromine and chlorine atoms on the phenyl ring can undergo substitution reactions, allowing for the introduction of different functional groups. The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-5-chlorophenyl)trimethylsilane: Characterized by the presence of both bromine and chlorine atoms on the phenyl ring.
(3-Bromophenyl)trimethylsilane: Contains only a bromine atom on the phenyl ring.
(3-Chlorophenyl)trimethylsilane: Contains only a chlorine atom on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which provides additional reactivity and versatility in synthetic applications. The combination of these halogens allows for selective functionalization and the formation of complex molecules that may not be easily accessible using other compounds.
Propriétés
Formule moléculaire |
C9H12BrClSi |
|---|---|
Poids moléculaire |
263.63 g/mol |
Nom IUPAC |
(3-bromo-5-chlorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrClSi/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 |
Clé InChI |
YMEKUZKRBWKPKJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![2-Isothiocyanatobenzo[d]thiazole](/img/structure/B13691656.png)
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde](/img/structure/B13691664.png)

![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)



